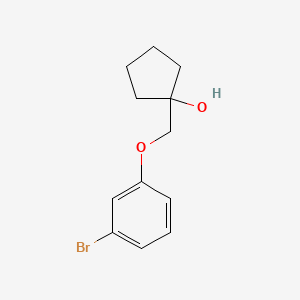![molecular formula C21H24N2O3 B13322894 4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one](/img/structure/B13322894.png)
4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes a dimethylamino group, methoxy groups, and an isoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinolinone structure.
Introduction of the Dimethylamino Group: This step involves the alkylation of the isoquinolinone core with a dimethylamine source, such as dimethylamine hydrochloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced isoquinolinone derivatives.
Substitution: Formation of substituted isoquinolinone derivatives with new functional groups.
科学的研究の応用
4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine: A nucleophilic catalyst used in acylation reactions.
2-Methylisoquinolin-1(2H)-one: A simpler isoquinolinone derivative without the dimethylamino and methoxy groups.
Uniqueness
4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methoxy groups enhances its potential for diverse applications in various fields.
特性
分子式 |
C21H24N2O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C21H24N2O3/c1-22(2)12-18-19(25-4)10-14(11-20(18)26-5)17-13-23(3)21(24)16-9-7-6-8-15(16)17/h6-11,13H,12H2,1-5H3 |
InChIキー |
UIULTDHSORWSLL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


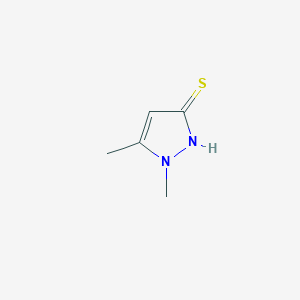

![1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322837.png)
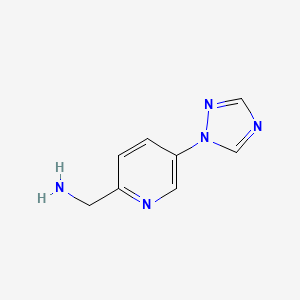
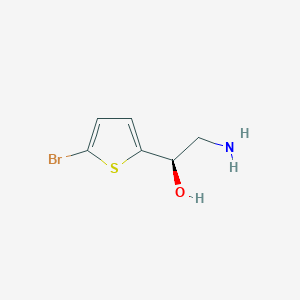
![Bicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13322847.png)

![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate](/img/structure/B13322867.png)
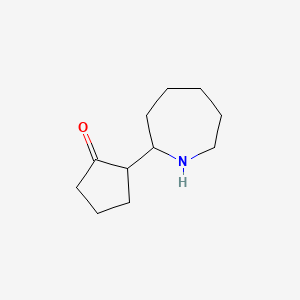
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B13322875.png)
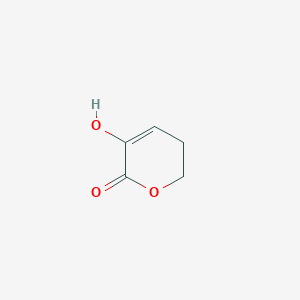
amine](/img/structure/B13322882.png)

